molecular formula C9H12ClNS B050073 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride CAS No. 123470-16-6

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride

Cat. No. B050073
CAS RN: 123470-16-6
M. Wt: 201.72 g/mol
InChI Key: NZDWPPWVNMWXBR-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride, or 3,4-DITHC, is a compound that has been studied for its potential applications in scientific research. It is a derivative of the isothiochromen family of compounds, which are composed of two fused rings and contain an amine group. 3,4-DITHC has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. The compound has also been studied for its potential use in laboratory experiments, as it is relatively stable and can be easily synthesized.

Scientific Research Applications

Synthetic Routes and Structural Properties

  • Synthesis of Novel Heterocyclic Compounds : Research has explored the synthesis and structural properties of various heterocyclic compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, via reactions involving chloral with substituted anilines and thioglycolic acid. These studies provide insights into the synthesis of complex heterocycles, which could be applicable to the synthesis and modification of isothiochromen structures (Issac & Tierney, 1996).

  • Building Blocks for Synthetic Relevance : 3,4-Dihydro-2(1H)-pyridones and derivatives are highlighted for their biological activity and importance as synthetic precursors for various biologically active compounds. The methodologies discussed for these heterocycles could offer parallels in synthesizing and exploring the biological relevance of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride derivatives (Chalán-Gualán et al., 2022).

Functional Properties and Applications

  • Adhesive Materials for Biomedical Applications : A study on bio-inspired adhesive materials, focusing on catechol-conjugated chitosan, underscores the development of wet-resistant adhesives for medical applications. The functionalization and application of similar amine-containing compounds could offer insights into potential biomedical applications of this compound (Ryu, Hong, & Lee, 2015).

  • Metal-Catalyzed Ammonia Borane Dehydrogenation : The review on hydrogen storage challenges and nanoparticles for metal-catalyzed ammonia borane dehydrogenation highlights the role of amine-functionalized compounds in energy storage applications. This research area could be relevant for exploring the energy-related applications of this compound and its derivatives (Mboyi et al., 2021).

  • Chemically Reactive Surfaces for Biomolecule Immobilization : Plasma methods for generating chemically reactive surfaces for biomolecule immobilization review the fabrication of surfaces containing reactive groups, including amine groups. These methodologies could inform the functionalization of this compound for biomolecule attachment and cell colonization applications (Siow et al., 2006).

properties

IUPAC Name

3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDWPPWVNMWXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617642
Record name 3,4-Dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123470-16-6
Record name 3,4-Dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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